[2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol
CAS No.: 1224719-01-0
Cat. No.: VC2703755
Molecular Formula: C11H13ClO2
Molecular Weight: 212.67 g/mol
* For research use only. Not for human or veterinary use.
![[2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol - 1224719-01-0](/images/structure/VC2703755.png)
Specification
CAS No. | 1224719-01-0 |
---|---|
Molecular Formula | C11H13ClO2 |
Molecular Weight | 212.67 g/mol |
IUPAC Name | [2-chloro-4-(cyclopropylmethoxy)phenyl]methanol |
Standard InChI | InChI=1S/C11H13ClO2/c12-11-5-10(4-3-9(11)6-13)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2 |
Standard InChI Key | BJLNOXKLMCHQBM-UHFFFAOYSA-N |
SMILES | C1CC1COC2=CC(=C(C=C2)CO)Cl |
Canonical SMILES | C1CC1COC2=CC(=C(C=C2)CO)Cl |
Introduction
Chemical Identity and Structure
[2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol is characterized by specific identifiers that facilitate its recognition in chemical databases and literature. The compound represents an interesting case of a multi-functionalized benzene derivative.
Basic Identification Parameters
The compound is uniquely identified through several standard chemical identifiers as outlined in Table 1.
Table 1: Chemical Identification Parameters of [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol
Parameter | Value |
---|---|
CAS Number | 1224719-01-0 |
IUPAC Name | [2-chloro-4-(cyclopropylmethoxy)phenyl]methanol |
Molecular Formula | C₁₁H₁₃ClO₂ |
Molecular Weight | 212.67 g/mol |
InChI | InChI=1S/C11H13ClO2/c12-11-5-10(4-3-9(11)6-13)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2 |
InChIKey | BJLNOXKLMCHQBM-UHFFFAOYSA-N |
SMILES | C1CC1COC2=CC(=C(C=C2)CO)Cl |
PubChem Compound ID | 58047497 |
The compound has been registered in various chemical databases, including PubChem and commercial supplier catalogs, which facilitates its access for research purposes .
Structural Features
[2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol possesses a distinct chemical structure with three key functional groups attached to a phenyl ring:
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A chloro group at the 2-position of the phenyl ring
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A cyclopropylmethoxy group at the 4-position
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A methanol (hydroxymethyl) group also attached to the phenyl ring at position 1
This arrangement of functional groups contributes to the compound's unique physicochemical properties and potential biological interactions. The presence of the cyclopropylmethoxy group is particularly notable, as cyclopropyl-containing compounds often demonstrate enhanced metabolic stability and unique binding properties in biological systems.
Physical and Chemical Properties
The physical and chemical properties of [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol determine its behavior in various environments, including biological systems and chemical reactions.
Computed Physicochemical Properties
Various computational methods have been used to predict the physicochemical properties of [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol, as summarized in Table 2.
Table 2: Computed Physicochemical Properties of [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol
The LogP value of 2.4 indicates moderate lipophilicity, suggesting the compound can penetrate cell membranes to some extent. The presence of both hydrogen bond donors and acceptors contributes to its potential for intermolecular interactions, particularly in biological environments .
Solubility and Stability
The compound's moderate lipophilicity combined with its hydrogen bonding capabilities suggests intermediate solubility in both polar and non-polar solvents. The hydroxyl group enhances water solubility through hydrogen bonding, while the chloro and cyclopropylmethoxy groups contribute to solubility in organic solvents. These properties are important considerations for its application in chemical synthesis and biological studies .
Biological Significance and Applications
The structural features of [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol suggest potential biological activity and applications in pharmaceutical research.
Research and Pharmaceutical Applications
The compound has potential applications as:
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A building block in the synthesis of more complex bioactive molecules
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An intermediate in the development of pharmaceutical compounds
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A molecular probe for studying biological systems
In particular, the compound's structural similarity to components found in certain pharmaceutical agents suggests its potential utility in drug discovery efforts .
Related Compounds and Derivatives
[2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol belongs to a family of related compounds with similar structural features but distinct properties and applications.
Structural Analogs
Several structural analogs of [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol have been reported in the literature:
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(4-(Cyclopropylmethoxy)phenyl)methanol (CAS: 712313-61-6): Lacks the chloro substituent at the 2-position, which likely alters its physicochemical properties and potential binding interactions
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(2-Chloro-4-methoxyphenyl)methanol (CAS: 334018-24-5): Contains a simpler methoxy group instead of the cyclopropylmethoxy substituent, potentially reducing metabolic stability and altering binding properties
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[4-(Chloromethyl)phenyl]methanol (CAS: 16473-35-1): Features a different arrangement of functional groups that significantly alters its chemical reactivity and potential applications
These structural variations highlight the importance of specific functional groups and their positions in determining the properties and potential applications of these compounds.
Pharmaceutical Derivatives
The structural features of [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol appear in more complex molecules with confirmed pharmaceutical activity:
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[2-chloro-4-(cyclopropylmethoxy)-6-fluorophenyl]methyl (2r)-2-ethylpiperazine-1-carboxylate: A more complex derivative that incorporates the core structure of [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol into a larger pharmaceutical compound
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4-(2-(cyclopropylmethoxy)ethyl)phenol: A related compound that serves as a precursor for (S)-betaxolol, a β-blocker used in the treatment of glaucoma
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